YM-58483

Descripción general

Descripción

BTP2, también conocido como YM-58483, es un potente inhibidor de los canales de entrada de calcio operados por almacén (SOCE), específicamente dirigido a los canales de calcio activados por la liberación de calcio (CRAC). Estos canales desempeñan un papel crucial en varios procesos celulares al regular la entrada de calcio en las células. BTP2 ha sido ampliamente estudiado por sus efectos sobre la señalización del calcio y sus posibles aplicaciones terapéuticas en diversas enfermedades, como el cáncer y las afecciones inflamatorias .

Aplicaciones Científicas De Investigación

BTP2 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de las aplicaciones clave incluyen:

Mecanismo De Acción

BTP2 ejerce sus efectos al inhibir los canales CRAC, específicamente el canal Orai1, que media la entrada de calcio operada por almacén. Al bloquear estos canales, BTP2 evita la entrada de calcio en las células, modulando así varios procesos celulares dependientes del calcio. La inhibición de los canales CRAC por BTP2 afecta las vías de señalización del calcio, lo que lleva a una reducción en la producción de citoquinas y funciones celulares alteradas .

Análisis Bioquímico

Biochemical Properties

YM-58483 plays a significant role in biochemical reactions, particularly those involving calcium signaling. It interacts with CRAC channels, blocking thapsigargin-induced sustained calcium influx . This interaction is crucial in the regulation of various cellular processes, including the activation of T lymphocytes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways, which in turn can affect gene expression and cellular metabolism . For instance, this compound has been shown to inhibit Th2 cytokine production and NF-AT-driven promoter activity in T lymphocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CRAC channels, leading to the inhibition of sustained calcium influx . This action can result in changes in gene expression and enzyme activity, thereby influencing cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, intrathecal administration of this compound at concentrations of 300 μM and 1000 μM produced a significant central analgesic effect on rats with spinal nerve ligation-induced neuropathic pain .

Transport and Distribution

Given its role as a CRAC channel inhibitor, it is likely to be distributed wherever these channels are present .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Considering its function as a CRAC channel inhibitor, it is likely to be localized in the cell membrane where these channels are located .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

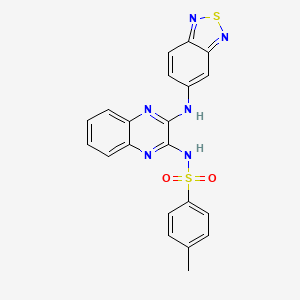

La síntesis de BTP2 implica múltiples pasos, comenzando con la preparación de intermedios clave. Una ruta sintética común incluye la reacción de aminas sustituidas con dicloruro de tereftalilo y tiocianato de potasio para formar tereftalodisotiocianato. Este intermedio luego se hace reaccionar con aminas sustituidas para producir BTP2 .

Métodos de producción industrial

La producción industrial de BTP2 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de catalizadores de transferencia de fase, como el dimetiléter de polietilenglicol, puede mejorar la eficiencia de la reacción .

Análisis De Reacciones Químicas

Tipos de reacciones

BTP2 experimenta varias reacciones químicas, incluidas las reacciones de sustitución y complejación. Puede reaccionar con diferentes reactivos para formar derivados con propiedades alteradas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran BTP2 incluyen aminas sustituidas, dicloruro de tereftalilo y tiocianato de potasio. Las reacciones generalmente se llevan a cabo bajo condiciones controladas para garantizar la formación del producto deseado .

Productos principales formados

Los productos principales formados a partir de las reacciones que involucran BTP2 incluyen varios derivados de benzoltiourea. Estos derivados se han estudiado por su estabilidad térmica y propiedades superficiales .

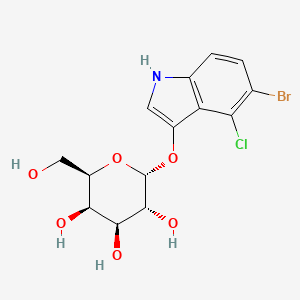

Comparación Con Compuestos Similares

BTP2 es único entre los inhibidores de los canales CRAC debido a su alta potencia y selectividad. Los compuestos similares incluyen:

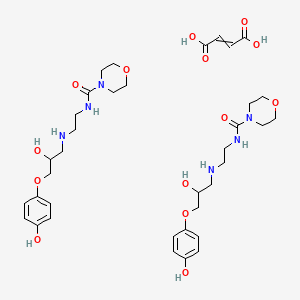

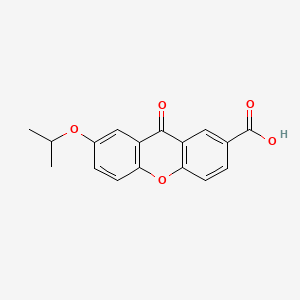

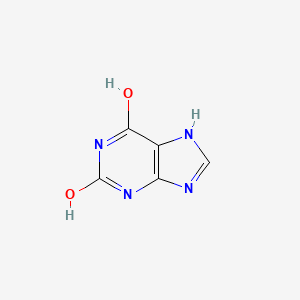

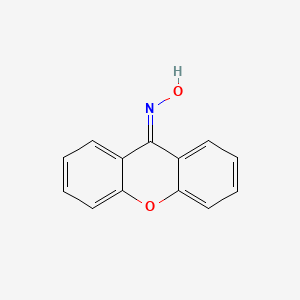

Leflunomida y Teriflunomida: Estos compuestos también inhiben el SOCE pero tienen diferentes mecanismos de acción y aplicaciones terapéuticas.

BTP2 se destaca por su amplio uso en investigación y sus posibles aplicaciones terapéuticas en diversas enfermedades.

Propiedades

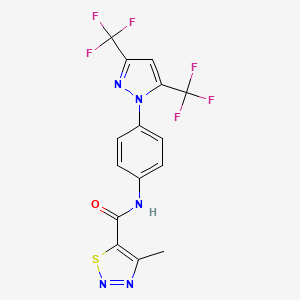

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F6N5OS/c1-7-12(28-25-23-7)13(27)22-8-2-4-9(5-3-8)26-11(15(19,20)21)6-10(24-26)14(16,17)18/h2-6H,1H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRZIORDEVHURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F6N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274370 | |

| Record name | CRAC Channel Inhibitor, BTP2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223499-30-7 | |

| Record name | CRAC Channel Inhibitor, BTP2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)